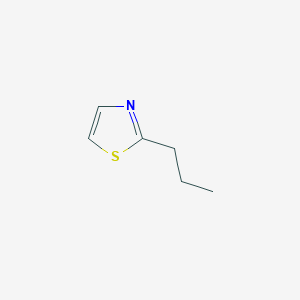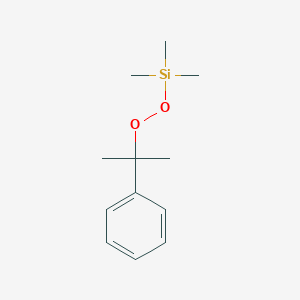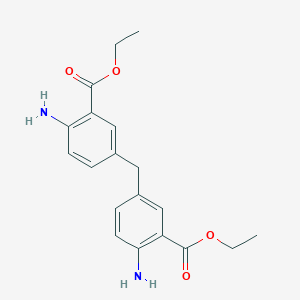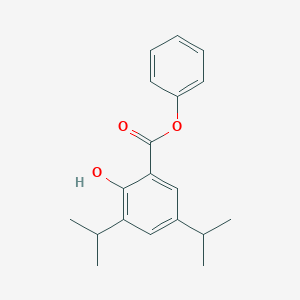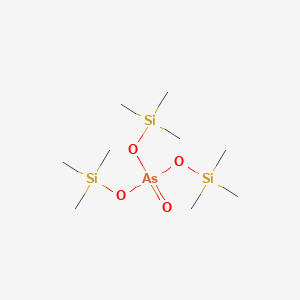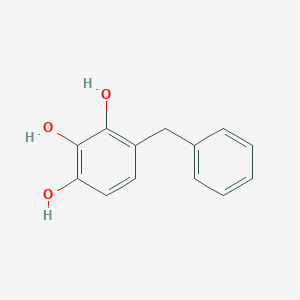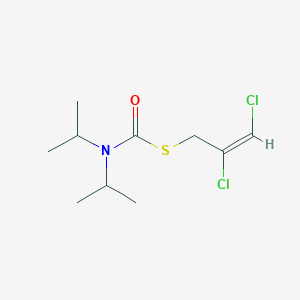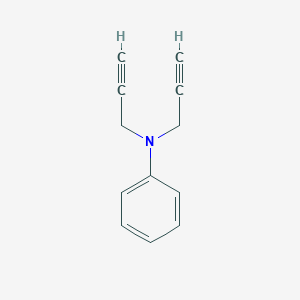
Aniline, N,N-DI-2-propynyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aniline, N,N-DI-2-propynyl- is a chemical compound that is widely used in scientific research for its unique properties. It is a member of the propargylamine family and has been studied extensively for its potential therapeutic applications.
Wirkmechanismus
Aniline, N,N-DI-2-propynyl- is believed to exert its therapeutic effects through the inhibition of monoamine oxidase (MAO) enzymes. MAOs are enzymes that break down neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAOs, Aniline, N,N-DI-2-propynyl- increases the levels of these neurotransmitters in the brain, which can have a positive effect on mood and cognitive function.
Biochemical and Physiological Effects
Aniline, N,N-DI-2-propynyl- has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can have a positive effect on mood and cognitive function. It has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
Aniline, N,N-DI-2-propynyl- has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It has also been extensively studied, so there is a large body of literature on its properties and potential therapeutic applications. However, there are also limitations to its use. Aniline, N,N-DI-2-propynyl- is a potent inhibitor of MAOs, which can have unintended consequences. It can also be toxic at high doses, so caution must be exercised when working with this compound.
Zukünftige Richtungen
There are several future directions for research on Aniline, N,N-DI-2-propynyl-. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an antidepressant and anxiolytic. Additionally, there is interest in exploring the use of Aniline, N,N-DI-2-propynyl- in combination with other drugs or therapies to enhance its therapeutic effects.
Conclusion
In conclusion, Aniline, N,N-DI-2-propynyl- is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective properties and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential as an antidepressant and anxiolytic. While there are limitations to its use, Aniline, N,N-DI-2-propynyl- has several advantages for lab experiments and is an important compound for scientific research.
Synthesemethoden
Aniline, N,N-DI-2-propynyl- can be synthesized using a variety of methods, including the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst. Other methods include the copper-catalyzed azide-alkyne cycloaddition reaction and the Stille coupling reaction.
Wissenschaftliche Forschungsanwendungen
Aniline, N,N-DI-2-propynyl- has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective properties and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential as an antidepressant and anxiolytic.
Eigenschaften
CAS-Nummer |
18158-68-4 |
|---|---|
Produktname |
Aniline, N,N-DI-2-propynyl- |
Molekularformel |
C12H11N |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
N,N-bis(prop-2-ynyl)aniline |
InChI |
InChI=1S/C12H11N/c1-3-10-13(11-4-2)12-8-6-5-7-9-12/h1-2,5-9H,10-11H2 |
InChI-Schlüssel |
ONOQPVMGQVXXQD-UHFFFAOYSA-N |
SMILES |
C#CCN(CC#C)C1=CC=CC=C1 |
Kanonische SMILES |
C#CCN(CC#C)C1=CC=CC=C1 |
Andere CAS-Nummern |
18158-68-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



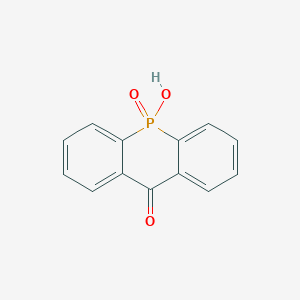
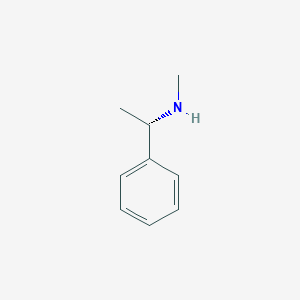
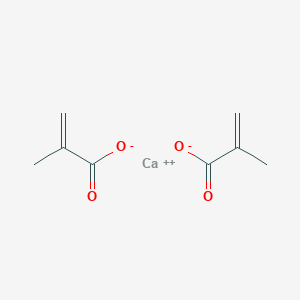
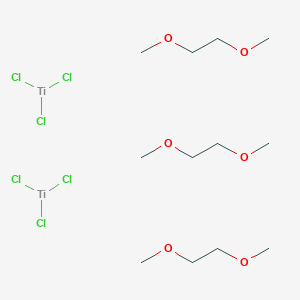
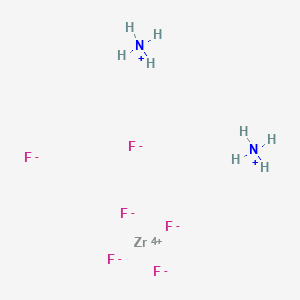
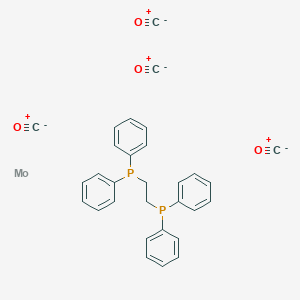
![2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid](/img/structure/B101341.png)
